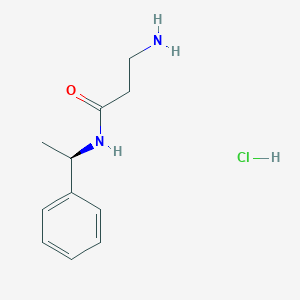![molecular formula C15H10F2O3 B2382977 (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid CAS No. 886361-03-1](/img/structure/B2382977.png)
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pydiflumetofen combines 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative which was made from 2,4,6-trichlorobenzaldehyde . A nitrostyrene is formed in a Henry reaction between the aldehyde and nitroethane. A reduction reaction converts it to a ketone which forms an imine with methoxyamine .Molecular Structure Analysis
The molecular structure of Pydiflumetofen is complex. It is an amide that combines a pyrazole acid with a substituted phenethylamine . The IUPAC name for Pydiflumetofen is 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide .Physical And Chemical Properties Analysis
Pydiflumetofen has a molar mass of 426.67 and appears as an off-white solid . It has a melting point of 113°C and a solubility in water of 1.5 mg/L at 20 °C . Its log P value is 3.8 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Cinnamic acid derivatives, including structures similar to (E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid, have garnered attention for their antitumor properties. Research indicates that the 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for chemical modifications, leading to the synthesis of compounds with significant antitumor efficacy. These derivatives have been studied for their potential in anticancer research, showing that despite their rich medicinal tradition, their anticancer potentials remained underutilized until recent decades. The resurgence of interest in these compounds has led to significant research into their synthesis and biological evaluation, revealing their promise as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anti-inflammatory Properties
Another line of research has focused on the antioxidant and anti-inflammatory properties of phenolic acids like chlorogenic acid (CGA), which shares structural similarities with cinnamic acid derivatives. CGA has demonstrated various therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and free radicals scavenging activities. These properties suggest that phenolic acids can play crucial roles in regulating lipid and glucose metabolism, potentially offering treatment for disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The broad scope of CGA's biological and pharmacological effects underscores the potential of phenolic acids in medicinal applications (Naveed et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-[2-(3,5-difluorophenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-11-7-12(17)9-13(8-11)20-14-4-2-1-3-10(14)5-6-15(18)19/h1-9H,(H,18,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTZSEVRYLWYAZ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

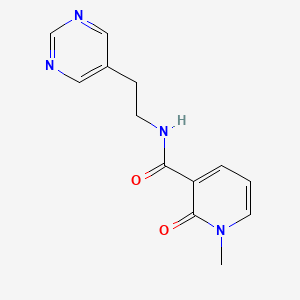
![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)
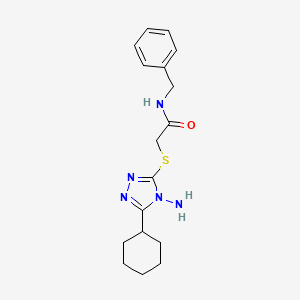
![3-(2-methoxyphenyl)-1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2382897.png)
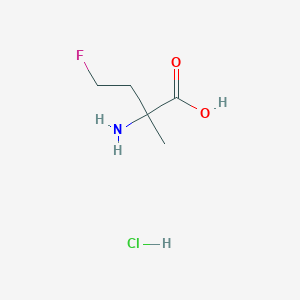
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)
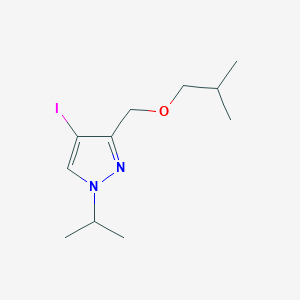
![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)
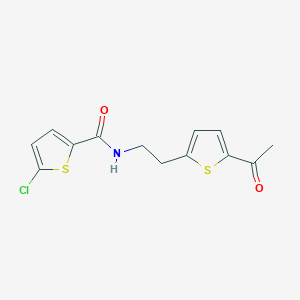
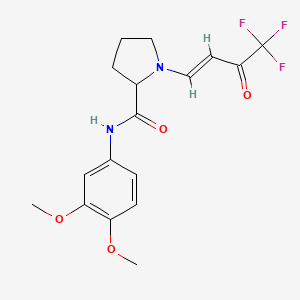
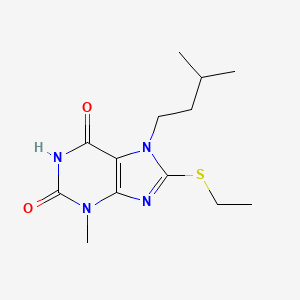
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)
